N-ethylisatoic anhydride
Overview
Description
N-ethylisatoic anhydride is an organic compound with the molecular formula C10H9NO3. It is a derivative of isatoic anhydride, where an ethyl group is attached to the nitrogen atom. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethylisatoic anhydride can be synthesized through the reaction of isatoic anhydride with ethylamine. The reaction typically involves heating isatoic anhydride with ethylamine in an appropriate solvent such as ethanol or acetonitrile. The reaction proceeds via nucleophilic substitution, where the ethylamine attacks the carbonyl carbon of the isatoic anhydride, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N-ethylisatoic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines and alcohols.
Hydrolysis: Reaction with water to form anthranilic acid and ethylamine.
Alcoholysis: Reaction with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Ethylamine, ethanol, acetonitrile, heat.
Hydrolysis: Water, acidic or basic conditions.
Alcoholysis: Alcohols (e.g., methanol, ethanol), heat.
Major Products Formed:
Nucleophilic Substitution: this compound derivatives.
Hydrolysis: Anthranilic acid and ethylamine.
Alcoholysis: Esters of anthranilic acid.
Scientific Research Applications
N-ethylisatoic anhydride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Bioconjugation: Employed in the modification of biomolecules for studying biological processes.
Material Science: Utilized in the preparation of functional materials with specific properties.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of N-ethylisatoic anhydride involves its reactivity towards nucleophiles. The compound’s carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where this compound acts as an acylating agent, transferring its acyl group to nucleophiles such as amines and alcohols.
Comparison with Similar Compounds
Isatoic Anhydride: The parent compound, lacking the ethyl group.
N-methylisatoic anhydride: A derivative with a methyl group instead of an ethyl group.
N-phenylisatoic anhydride: A derivative with a phenyl group.
Uniqueness: N-ethylisatoic anhydride is unique due to its specific reactivity profile and the presence of the ethyl group, which can influence its solubility and reactivity compared to other derivatives. This makes it particularly useful in certain synthetic applications where the ethyl group provides desired properties.
Properties
IUPAC Name |
1-ethyl-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-11-8-6-4-3-5-7(8)9(12)14-10(11)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCPCZKBZOSOLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390641 | |
Record name | N-ethylisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50332-68-8 | |
Record name | N-Ethylisatoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50332-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-ethylisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ETHYLISATOIC ANHYDRIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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